molecular formula C24H40O6 B14778059 4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14778059
M. Wt: 424.6 g/mol
InChI Key: COCMFMBNEAMQMA-RRPQKYIZSA-N
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Description

4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound It is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the pentanoic acid side chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, it is studied for its potential role in cellular processes and signaling pathways. Its hydroxyl groups and cyclopenta[a]phenanthrene core make it a candidate for interacting with various biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as receptors, enzymes, or other biomolecules. The hydroxyl groups and cyclopenta[a]phenanthrene core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Sulfocholic acid: Similar in structure but contains a sulfo group.

    Obeticholic acid: Contains an ethylidene group and is used in the treatment of liver diseases.

Uniqueness

What sets 4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid apart is its specific arrangement of hydroxyl groups and the pentanoic acid side chain

Properties

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12?,13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1

InChI Key

COCMFMBNEAMQMA-RRPQKYIZSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C

Origin of Product

United States

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